molecular formula C15H16N2O B2765892 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine CAS No. 881044-99-1

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine

Cat. No.: B2765892
CAS No.: 881044-99-1
M. Wt: 240.306
InChI Key: WWCXHACKCXBIQX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine typically involves the reaction between tryptamine and a furan derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of tryptamine and the carboxyl group of the furan derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Indole oxides and furan oxides.

    Reduction: Reduced indole derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential as a neurotransmitter analog. Indole derivatives are known to interact with serotonin receptors, making them of interest in neurological research .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties. It is also studied for its potential use in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets. It is believed to bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring monoamine compound that serves as a precursor to serotonin.

    Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

    Bufotenine: A naturally occurring tryptamine derivative with psychoactive properties.

Uniqueness

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is unique due to its fused indole and furan rings, which confer distinct chemical and biological properties. Unlike other indole derivatives, this compound exhibits a combination of structural features that make it a versatile molecule for various applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-7-15(18-10)12(8-16)13-9-17-14-5-3-2-4-11(13)14/h2-7,9,12,17H,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXHACKCXBIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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